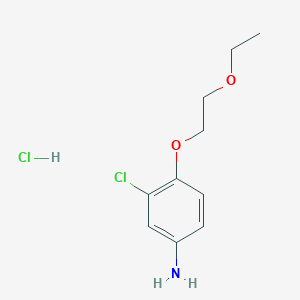

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride

Description

Properties

IUPAC Name |

3-chloro-4-(2-ethoxyethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2.ClH/c1-2-13-5-6-14-10-4-3-8(12)7-9(10)11;/h3-4,7H,2,5-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOPJUWTAIUBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification to Introduce the (2-ethoxyethoxy) Group

Starting Materials:

Typically, 3-chloro-4-nitrophenol or 3-chloro-4-hydroxyaniline derivatives are used as starting points for etherification.Reaction Conditions:

Etherification is carried out by reacting the phenolic hydroxyl group with 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction temperature is controlled between 15–25 °C with stirring for several hours (e.g., 4 hours) until completion.Purification:

After reaction, the mixture is quenched with water, and the product is isolated by filtration and drying.

This approach is analogous to the preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline, where o-chlorophenol was reacted with fluorobenzyl bromide under similar conditions to introduce the benzyloxy substituent.

Reduction of Nitro Group to Aniline

Catalytic Hydrogenation:

The nitro-substituted ether intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd-C) or platinum on carbon (Pt-C) catalysts under hydrogen atmosphere.-

- Temperature: 25–80 °C (often room temperature to moderate heating)

- Pressure: 0.1 to 5.0 MPa hydrogen pressure

- Time: 1 to 10 hours depending on scale and catalyst loading

- Solvent: Methanol or ethanol is commonly used.

Catalyst Loading:

Typically 1% Pt/C or Pd-C catalyst is used at a mass ratio of 1:200 to 1:400 relative to the nitro compound.Workup:

After completion, the catalyst is removed by hot filtration, and the crude aniline is purified by distillation or recrystallization.

This method is supported by multiple patent examples for related compounds such as 3-chloro-4-fluoroaniline, where high purity (>99.5%) and yields (>94%) were achieved.

Formation of Hydrochloride Salt

Procedure:

The free base aniline derivative is dissolved in an appropriate solvent (e.g., ethanol or methanol), and anhydrous hydrogen chloride gas is bubbled through the solution.Reaction Conditions:

The reaction is typically performed at room temperature with controlled addition of HCl gas until the pH indicates complete salt formation.Isolation:

The hydrochloride salt precipitates out or is obtained by evaporation and filtration, followed by drying under vacuum.

This salt formation step ensures the product is stable, crystalline, and suitable for storage and further applications.

Detailed Research Findings and Data Summary

Notes on Industrial Scale and Environmental Considerations

Catalyst Recycling:

Pd-C and Pt-C catalysts can be recovered and reused, reducing costs and waste.Solvent Recovery:

Methanol and ethanol solvents are reclaimed via distillation to minimize environmental impact.Avoidance of Organic Solvents in Reduction:

Some methods utilize solvent-free hydrogenation or aqueous media to reduce organic solvent usage.Gas Handling: Excess hydrogen and HCl gases are safely managed by gas displacement and neutralization systems to prevent pollution.

Chemical Reactions Analysis

Substitution Reactions

The aryl chloride group undergoes nucleophilic substitution under basic or catalytic conditions:

-

Amination : Reacts with amines (e.g., morpholine) in the presence of Pd catalysts to form secondary amines .

-

Sulfonylation : Reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) to yield sulfonamide derivatives .

Example Reaction :

Conditions :

-

Solvent: Dichloromethane or THF.

-

Base: Triethylamine (TEA) or pyridine.

Oxidation Reactions

The aniline moiety is susceptible to oxidation, forming nitroso or azobenzene derivatives under controlled conditions:

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

-

Product : 3-Chloro-4-(2-ethoxyethoxy)nitrosobenzene (confirmed via LC-MS) .

Critical Notes :

-

Over-oxidation to nitro compounds occurs at elevated temperatures (>60°C).

-

Stabilization with acetic acid prevents side reactions.

Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

Example :

Yield : 65–85% (depending on substituent electronic effects).

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

-

Deprotonation : Neutralized with NaOH to recover the free base (pKa ≈ 3.88) .

-

Reprecipitation : Adjusting pH to 4–5 with HCl regenerates the salt .

Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.5 |

| Ethanol | 45.2 |

| Ethyl Acetate | 8.7 |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride typically involves multi-step organic reactions that may include halogenation and etherification processes. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Scientific Research Applications

-

Biochemical Research :

- The compound is utilized in proteomics research as a biochemical probe to study protein interactions and functions. Its ability to interact with specific enzyme systems has been noted, suggesting potential roles in elucidating mechanisms of action against various biological targets.

-

Drug Development :

- Due to its structural properties, this compound serves as a building block for synthesizing more complex pharmaceutical compounds. It may exhibit pharmacological activities that warrant further investigation for therapeutic applications.

-

Material Science :

- The compound's unique properties make it a candidate for developing new materials, particularly in organic electronics or as a component in polymer chemistry where specific chemical functionalities are desired.

Case Studies and Research Findings

- Preliminary studies have indicated that this compound interacts with specific biological targets, although comprehensive studies are required to fully understand these interactions.

- Comparative studies with similar compounds reveal that the chlorine substitution enhances the reactivity of the molecule, potentially leading to different biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Solubility and Reactivity

3-Chloro-4-(4-chlorophenoxy)aniline

- Key Differences: Replaces the 2-ethoxyethoxy group with a 4-chlorophenoxy moiety.

- Solubility : Exhibits very low water solubility (<1 mg/mL) but dissolves in DMSO and Tween 80. This contrasts with the hydrochloride salt form of the target compound, which likely has improved aqueous solubility due to ionic character .

- Applications : Used in hybrid molecules (e.g., sarcosine-aniline hybrids) for antiparasitic research, though low solubility limits bioavailability .

3-Chloro-4-Methoxyaniline Hydrochloride and 3-Chloro-4-Ethoxyaniline Hydrochloride

- Key Differences : Methoxy or ethoxy groups at the 4-position instead of the extended 2-ethoxyethoxy chain.

- Synthesis Yields : 3-Chloro-4-ethoxyaniline hydrochloride is synthesized in 38.5% yield via acid hydrolysis, suggesting steric or electronic challenges in introducing bulkier substituents .

- Physical Properties : Simpler alkoxy groups may lead to higher crystallinity, as seen in 4-ethoxyanilinium chloride, which forms hydrogen-bonded chains (N–H···Cl interactions) and lacks ferroelectric behavior .

Pyridylmethoxy-Substituted Anilines (e.g., 3-Chloro-4-(pyridin-2-ylmethoxy)aniline)

- Key Differences : A pyridine ring replaces the ethoxyethoxy chain.

- Applications : Critical intermediates in tyrosine kinase inhibitors (e.g., neratinib). The pyridine moiety enhances hydrogen-bonding capacity and target affinity compared to purely aliphatic substituents .

- Synthesis: Prepared via substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions, followed by reduction .

Fluorinated Analogs

3-Chloro-4-(3-fluorophenoxy)aniline Hydrochloride

- Key Differences: Fluorine atom on the phenoxy ring.

- Properties : Melting point 78–82°C; used as an intermediate in lapatinib synthesis. Fluorine’s electronegativity may enhance metabolic stability compared to ethoxyethoxy .

3-Chloro-4-(3-fluorobenzyloxy)aniline

- Key Differences : Benzyloxy group with a fluorine substituent.

- Applications: Intermediate in lapatinib production.

Data Tables

Table 1: Comparative Physical Properties

Biological Activity

3-Chloro-4-(2-ethoxyethoxy)aniline hydrochloride is a chemical compound with notable biological activity. This article delves into its biological properties, mechanisms of action, toxicity, and potential therapeutic applications, supported by relevant data tables and case studies.

Basic Information

- Chemical Name: this compound

- CAS Number: 1185304-55-5

- Molecular Formula: C12H16ClN2O2

- Molecular Weight: 256.72 g/mol

Structural Formula

The compound features a chloro-substituted aniline structure with an ethoxyethoxy side chain, which contributes to its unique biological properties.

This compound interacts with various molecular targets, modulating their activity. Its mechanism primarily involves:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes related to various metabolic pathways.

- Receptor Binding: It can bind to certain receptors, influencing cellular signaling pathways.

Toxicological Profile

The compound exhibits a range of toxicological effects, necessitating careful handling:

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Sensitization | Possible |

Symptoms of Exposure:

- Skin and eye irritation

- Headaches and dizziness

- Potential for methemoglobinemia with significant exposure .

Case Studies

- Study on Enzyme Inhibition

- Anticancer Activity

Pharmaceutical Development

The compound is being explored for its potential use in developing pharmaceuticals targeting metabolic disorders and certain cancers. Its ability to inhibit specific enzymes makes it a candidate for further research in drug design.

Environmental Impact Studies

Research has also focused on the environmental persistence and biodegradation of this compound. Studies indicate that the compound degrades under aerobic conditions but may accumulate in aquatic environments if not managed properly .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Catalytic hydrogenation (H₂/Pd-C) may replace Fe/NH₄Cl for cleaner reduction but requires inert conditions .

Advanced Structural Characterization

Q2. How can the crystal structure and molecular conformation of this compound be resolved? Answer: Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELXL for refinement and ORTEP-3 for graphical representation .

- Key Parameters : Anticipate monoclinic symmetry (space group P21/c) with intermolecular H-bonding between NH₃⁺ and Cl⁻, similar to related aniline hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.